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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history and scientific foundation of Mesopram (also

known as Daxalipram), a selective phosphodiesterase 4 (PDE4) inhibitor developed by Bayer

Schering Pharma. Although its clinical development was ultimately discontinued, the preclinical

data for Mesopram provides valuable insights into the therapeutic potential and challenges of

targeting the PDE4 enzyme for inflammatory and autoimmune diseases. This document

summarizes the available quantitative data, details key experimental protocols, and visualizes

the underlying biological pathways and experimental workflows.

Core Development History
Mesopram was investigated as a potential oral therapy for immune-mediated inflammatory

disorders. The primary mechanism of action of Mesopram is the inhibition of

phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine

monophosphate (cAMP). By inhibiting PDE4, Mesopram increases intracellular cAMP levels,

which in turn downregulates the production of pro-inflammatory cytokines such as tumor

necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ).

The development program for Mesopram progressed to Phase II clinical trials for the treatment

of multiple sclerosis. However, Bayer Schering Pharma discontinued the development of

Mesopram for this indication. The specific quantitative results from these Phase II trials have

not been made publicly available. Preclinical development for inflammation was also

discontinued.
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Preclinical Efficacy in Autoimmune Models
Mesopram demonstrated significant efficacy in animal models of multiple sclerosis and

inflammatory bowel disease, highlighting its potent anti-inflammatory and immunomodulatory

properties.

Experimental Autoimmune Encephalomyelitis (EAE)
In a key study by Sommer et al. (2000), Mesopram was evaluated in various rodent models of

Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple

sclerosis. The administration of Mesopram resulted in a marked suppression of clinical

symptoms and a reduction in central nervous system inflammation.

Table 1: Effect of Mesopram on Clinical Score in EAE in Lewis Rats

Treatment Group Mean Maximum Clinical Score (± SEM)

Vehicle 3.5 ± 0.2

Mesopram (10 mg/kg) 0.2 ± 0.1*

*p < 0.001 vs. Vehicle. Data extracted from Sommer N, et al. J Neuroimmunol. 2000.

Table 2: Effect of Mesopram on Cytokine mRNA Expression in the Brains of EAE Rats

Treatment Group
Relative mRNA Expression
(Mesopram/Vehicle)

IFN-γ 0.1

TNF-α 0.2

Data extracted from Sommer N, et al. J Neuroimmunol. 2000.

Dextran Sulfate Sodium (DSS)-Induced Colitis
A study by Loher et al. (2003) investigated the efficacy of Mesopram in a mouse model of

colitis induced by dextran sulfate sodium (DSS), which mimics human inflammatory bowel
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disease. Mesopram was shown to ameliorate the clinical and pathological features of colitis in

both preventive and therapeutic settings.

Table 3: Effect of Mesopram in a Preventive Model of DSS-Induced Colitis in BALB/c Mice

Treatment Group
Maximum Clinical
Score (± SEM)

Colon Length (cm ±
SEM)

Histologic Score (±
SEM)

Control 0.0 ± 0.0 9.5 ± 0.2 0.0 ± 0.0

DSS + Vehicle 2.8 ± 0.2 6.5 ± 0.3 3.5 ± 0.4

DSS + Mesopram (50

mg/kg)
1.2 ± 0.3 8.0 ± 0.2 1.5 ± 0.3*

*p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.

Table 4: Effect of Mesopram in a Therapeutic Model of DSS-Induced Colitis in BALB/c Mice

Treatment Group
Change in Clinical Score
from Day 8 (± SEM)

Colon Length (cm ± SEM)

DSS + Vehicle +0.5 ± 0.2 6.8 ± 0.3

DSS + Mesopram (i.p., 50

mg/kg)
-0.8 ± 0.3 7.9 ± 0.2

DSS + Mesopram (p.o., 50

mg/kg)
-0.6 ± 0.2 7.8 ± 0.3

*p < 0.05 vs. DSS + Vehicle. Data extracted from Loher F, et al. J Pharmacol Exp Ther. 2003.

Signaling Pathway and Experimental Workflows
The mechanism of action of Mesopram and the workflows for the key preclinical experiments

are illustrated in the following diagrams.
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Mesopram's Mechanism of Action via PDE4 Inhibition.
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Experimental Workflow for EAE Studies.
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Experimental Workflow for DSS-Induced Colitis Studies.

Detailed Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) in
Lewis Rats

Induction: Female Lewis rats (8-12 weeks old) were immunized by a single subcutaneous

injection in the hind footpad with 0.1 ml of an emulsion containing guinea pig myelin basic

protein (MBP) and complete Freund's adjuvant (CFA) containing Mycobacterium

tuberculosis.

Treatment: Mesopram (10 mg/kg) or vehicle was administered orally once daily, starting on

the day of immunization.

Clinical Assessment: Animals were weighed and scored for clinical signs of EAE daily for at

least 21 days. The scoring was as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3,

hind limb paralysis; 4, moribund.
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Histopathology: On day 21, animals were sacrificed, and brains and spinal cords were

removed, fixed in formalin, and embedded in paraffin. Sections were stained with

hematoxylin and eosin (H&E) to assess inflammation.

Cytokine Analysis: Brain tissue was homogenized, and total RNA was extracted. The relative

mRNA expression of IFN-γ and TNF-α was determined by RT-PCR and normalized to a

housekeeping gene.

Dextran Sulfate Sodium (DSS)-Induced Colitis in BALB/c
Mice

Induction: Acute colitis was induced in female BALB/c mice (8-10 weeks old) by

administering 5% (w/v) DSS in their drinking water for 7 days.

Preventive Treatment Model: Mesopram (2, 10, or 50 mg/kg) or vehicle was administered

intraperitoneally (i.p.) once daily, starting on the same day as DSS administration.

Therapeutic Treatment Model: Mice received DSS for 7 days. On day 8, DSS was replaced

with regular drinking water, and treatment with Mesopram (50 mg/kg, i.p. or p.o.) or vehicle

was initiated and continued for another 7 days.

Clinical Assessment: A clinical score was calculated daily based on weight loss, stool

consistency, and the presence of occult or gross blood in the stool.

Macroscopic and Histological Assessment: At the end of the experiment, the entire colon

was removed, and its length was measured. A section of the distal colon was fixed in

formalin, embedded in paraffin, and stained with H&E for histological scoring of inflammation.

Ex vivo Cytokine Production: A segment of the colon was cultured for 24 hours, and the

concentration of IFN-γ in the supernatant was measured by ELISA.

In Vitro TNF-α and IFN-γ Inhibition Assays
Cell Culture: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human

donors.
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Stimulation and Treatment: PBMCs were stimulated with lipopolysaccharide (LPS) for TNF-α

production or with phytohemagglutinin (PHA) for IFN-γ production in the presence of varying

concentrations of Mesopram or vehicle.

Cytokine Measurement: After an incubation period, the supernatants were collected, and the

concentrations of TNF-α and IFN-γ were determined using commercially available ELISA

kits.

Data Analysis: The half-maximal inhibitory concentration (IC50) of Mesopram for the

inhibition of each cytokine was calculated.

Conclusion
The preclinical development of Mesopram demonstrated its potential as a potent oral anti-

inflammatory agent with efficacy in established animal models of multiple sclerosis and

inflammatory bowel disease. The mechanism of action, centered on the inhibition of PDE4 and

the subsequent modulation of pro-inflammatory cytokine production, is well-supported by the

available data. While the discontinuation of its clinical development in Phase II for multiple

sclerosis prevents a full assessment of its therapeutic potential in humans, the foundational

research on Mesopram remains a valuable case study for scientists and professionals in the

field of drug development, particularly for those targeting inflammatory and autoimmune

pathways. The detailed protocols and quantitative preclinical data presented here offer a

comprehensive resource for understanding the scientific rationale and experimental basis for

the development of this PDE4 inhibitor.

To cite this document: BenchChem. [The Development of Mesopram: A Technical Overview
of a Discontinued PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669844#the-history-of-mesopram-development-by-
bayer-schering-pharma]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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